

Application Notes and Protocols for In Vivo Administration of BI-9508

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Compound of Interest

Compound Name: BI-9508

Cat. No.: B15606180

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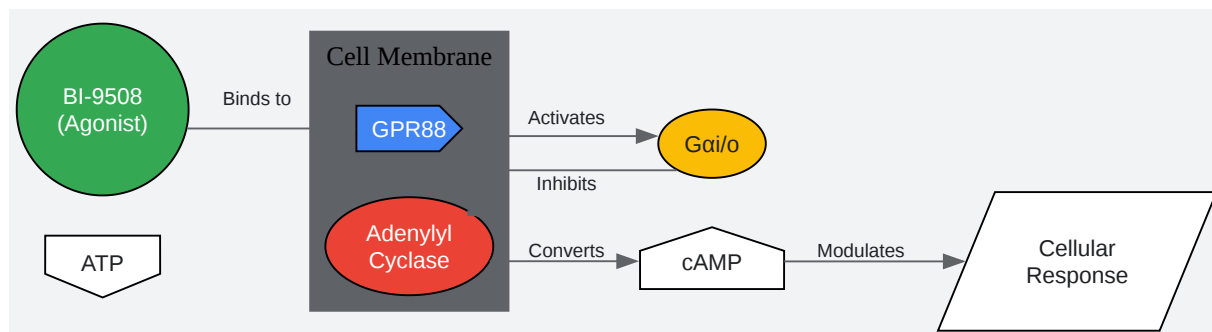
These application notes provide a comprehensive guide for the in vivo administration of **BI-9508**, a potent and selective brain-penetrant agonist of the G protein-coupled receptor 88 (GPR88). This document includes key data, detailed experimental protocols, and visualizations to facilitate the successful design and execution of preclinical studies investigating the therapeutic potential of targeting GPR88.

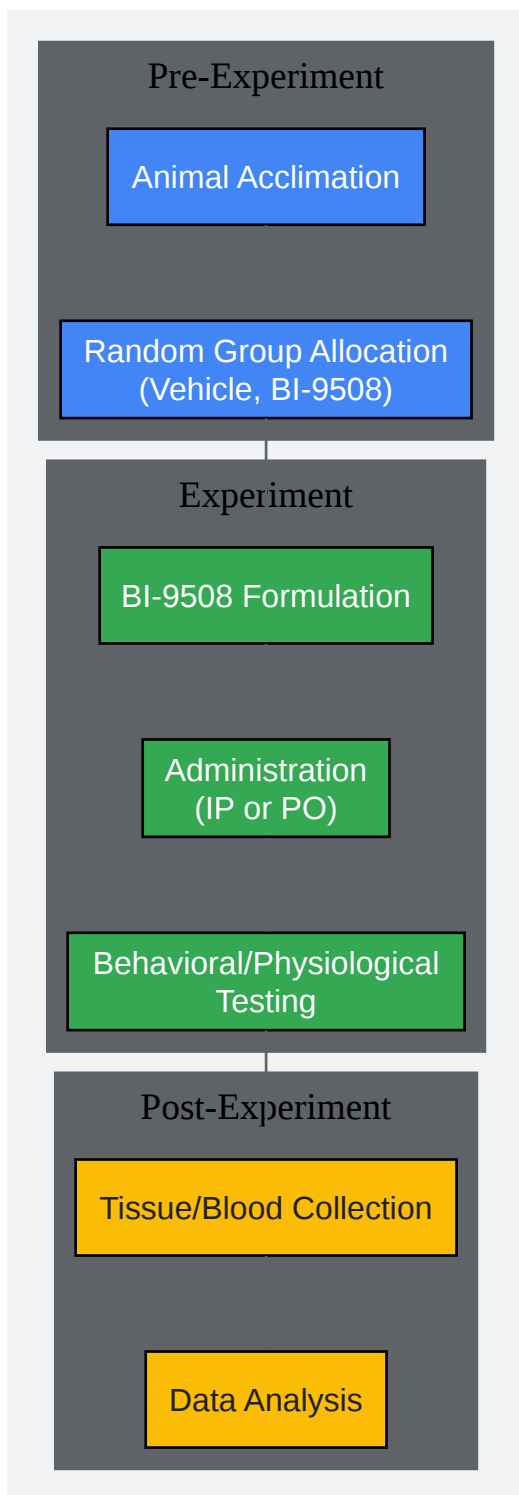
Introduction to BI-9508

BI-9508 is a valuable tool compound for studying the physiological roles of GPR88, an orphan GPCR predominantly expressed in the striatum and implicated in various neurological and psychiatric disorders.^[1] Developed by Boehringer Ingelheim, **BI-9508** offers improved pharmacokinetic properties over earlier GPR88 agonists, making it suitable for in vivo research in rodent models.^{[2][3]} It is a brain-penetrant molecule, a critical feature for investigating its effects on the central nervous system.^{[1][2]}

Mechanism of Action: GPR88 Signaling Pathway

GPR88 activation by an agonist like **BI-9508** initiates an intracellular signaling cascade. The receptor is coupled to inhibitory G proteins (Gai/o). Upon agonist binding, the Gai/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, thereby modulating downstream cellular processes.





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